molecular formula C9H11F2N B2894603 (2R)-2-(2,5-Difluorophenyl)propan-1-amine CAS No. 2248186-52-7

(2R)-2-(2,5-Difluorophenyl)propan-1-amine

Cat. No.: B2894603
CAS No.: 2248186-52-7
M. Wt: 171.191
InChI Key: VMQKMDVVUSSLRE-LURJTMIESA-N
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Description

(2R)-2-(2,5-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and a primary amine group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,5-Difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-difluorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2,5-difluorobenzaldehyde with a suitable amine source, such as ®-1-phenylethylamine, under reducing conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,5-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-(2,5-Difluorophenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(2,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The fluorine atoms on the phenyl ring can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(2,4-Difluorophenyl)propan-1-amine
  • (2R)-2-(3,5-Difluorophenyl)propan-1-amine
  • (2R)-2-(2,6-Difluorophenyl)propan-1-amine

Uniqueness

(2R)-2-(2,5-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in distinct pharmacological and chemical properties compared to other difluorophenyl derivatives.

Properties

IUPAC Name

(2R)-2-(2,5-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQKMDVVUSSLRE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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